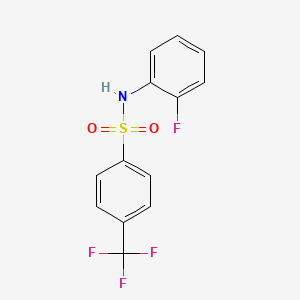

N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H9F4NO2S |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C13H9F4NO2S/c14-11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(6-8-10)13(15,16)17/h1-8,18H |

InChI Key |

KFANTAKNQZLLDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The trifluoromethyl group can participate in cycloaddition reactions to form complex cyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity, which facilitates the formation of complex molecular architectures. This compound is particularly useful in the development of new materials and catalysts due to its stability and reactivity.

Biology

The compound's unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme interactions and protein binding. Research indicates that the sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Industry

In industrial applications, N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is utilized in the production of agrochemicals and pharmaceuticals. Its chemical stability and reactivity make it suitable for formulating effective pesticides and herbicides.

A study focusing on the biological activity of various benzenesulfonamide derivatives highlighted that N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide exhibited significant antimicrobial properties against resistant bacterial strains.

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 10 µg/mL

- S. aureus: 12 µg/mL

These results suggest its potential utility as an antimicrobial agent.

Docking Studies

Molecular docking studies have provided insights into the interactions between N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide and target proteins associated with bacterial cell wall synthesis. These studies indicate that the compound may inhibit bacterial growth through specific binding mechanisms.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with the target molecules, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Electronic and Steric Effects

- Trifluoromethyl Group : The -CF₃ group in the target compound enhances electron-withdrawing effects, increasing the sulfonamide's acidity (pKa ~10–12), which may influence hydrogen-bonding interactions in biological targets .

- 2-Fluorophenyl vs.

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~340–360 g/mol, estimated) is lower than dabrafenib (519.56 g/mol), suggesting better bioavailability .

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability but possibly reducing aqueous solubility .

Biological Activity

N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a complex aromatic system, characterized by the presence of fluorine and trifluoromethyl groups. These modifications enhance its chemical reactivity and biological activity.

| Functional Group | Description |

|---|---|

| Sulfonamide | Contributes to antimicrobial properties |

| Fluorophenyl | Enhances binding affinity to biological targets |

| Trifluoromethyl | Improves pharmacokinetic properties |

Antimicrobial Properties

Sulfonamides, including N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide, are primarily recognized for their antimicrobial effects. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

- Mechanism of Action : The compound inhibits bacterial dihydropteroate synthase, a crucial enzyme in the folate synthesis pathway, thereby disrupting bacterial growth and proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in targeting specific cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of prostate cancer cells through apoptosis induction.

- Case Study : In vitro assays demonstrated that N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide reduced cell viability in human prostate cancer PC-3 cells by inducing apoptosis via the activation of caspase pathways .

Research Findings

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), which is implicated in cancer progression. Inhibition studies revealed a significant reduction in COX-2 activity, suggesting potential as a chemopreventive agent .

- Structure-Activity Relationship (SAR) : SAR analyses indicate that the presence of the trifluoromethyl group enhances the compound's potency against certain cancer cell lines compared to non-fluorinated analogs. This highlights the importance of fluorination in modifying biological activity .

- Antimycobacterial Activity : Recent findings suggest that derivatives of this compound exhibit strong activity against multidrug-resistant Mycobacterium abscessus strains, indicating its potential as an antimicrobial candidate for treating resistant infections .

Tables of Biological Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation, where a sulfonyl chloride reacts with a substituted aniline. For example, 4-(trifluoromethyl)benzenesulfonyl chloride can be coupled with 2-fluoroaniline under basic conditions (e.g., pyridine or triethylamine). Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients . Monitoring by TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are critical for characterizing N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR confirms structure and purity. For instance, the trifluoromethyl group shows a distinct ¹⁹F signal at δ -60 to -65 ppm, while aromatic protons appear as splitting patterns consistent with substituents .

- X-ray Crystallography : Determines molecular conformation and packing. Crystallization in ethanol/dichloromethane mixtures (e.g., 1:1 v/v) at 4°C yields single crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 362.03) .

Q. How is the biological activity of this compound initially assessed in pharmacological studies?

- Methodological Answer : In vitro receptor binding assays are standard. For example, β3-adrenergic receptor agonism can be tested using transfected HEK293 cells expressing human receptors. Cells are incubated with the compound (1 nM–10 µM), and cAMP production is measured via ELISA. Dose-response curves (log[concentration] vs. response) determine EC₅₀ values. Positive controls (e.g., L-796568, a related β3 agonist) validate assay conditions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in receptor selectivity studies?

- Methodological Answer : Contradictions may arise from off-target effects or assay variability. Orthogonal assays (e.g., radioligand displacement vs. functional cAMP assays) validate specificity. For nuclear receptors like LXR or ROR, use siRNA knockdowns in cell models to confirm target engagement. Molecular docking (e.g., AutoDock Vina) predicts binding modes, which are validated via site-directed mutagenesis of critical residues (e.g., Phe326 in LXRα) .

Q. How can X-ray crystallography elucidate conformational flexibility in sulfonamide derivatives?

- Methodological Answer : Co-crystallization with target proteins (e.g., PPARγ) reveals binding conformations. For free ligands, slow evaporation from polar aprotic solvents (DMF/water) minimizes disorder. High-resolution data (<1.0 Å) resolves rotational freedom in the sulfonamide group. Thermal ellipsoid analysis quantifies atomic mobility, while Hirshfeld surfaces identify intermolecular interactions (e.g., C–H···O contacts) stabilizing crystal lattices .

Q. What structural modifications enhance metabolic stability while retaining activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Replace labile substituents (e.g., methyl esters) with bioisosteres (tetrazoles). Assess stability in liver microsomes (human/rat) with NADPH cofactors. LC-MS/MS quantifies parent compound degradation over 60 minutes. SAR studies correlate logP (HPLC-measured) with half-life; optimal logP ranges 2.5–3.5 .

Q. How are computational methods integrated to predict synthetic feasibility and toxicity?

- Methodological Answer : DFT calculations (Gaussian 16) optimize transition states for key steps (e.g., sulfonylation activation energy). Toxicity is predicted via ADMET software (e.g., SwissADME) for hepatotoxicity (CYP inhibition) and Ames test mutagenicity. Retro-synthetic analysis (Synthia, Reaxys) prioritizes routes with fewer steps and higher atom economy (>65%) .

Data Analysis and Optimization

Q. What protocols address low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include exothermic reactions and impurities. Use flow chemistry (e.g., microreactors) for precise temperature control. In-line IR monitors reaction progress. Recrystallization from ethanol/water (7:3) removes byproducts (e.g., unreacted sulfonyl chloride). Yield improvements (from 45% to 75%) are achievable via iterative DoE (Design of Experiments) optimizing solvent polarity and mixing rates .

Q. How do researchers differentiate between polymorphic forms of the compound?

- Methodological Answer : Polymorph screening uses solvent/antisolvent combinations (e.g., acetone/heptane). DSC (Differential Scanning Calorimetry) identifies melting points (e.g., Form I: 178–183°C; Form II: 165–170°C). PXRD distinguishes crystal phases (e.g., 2θ = 12.5° for Form I vs. 14.2° for Form II). Stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.